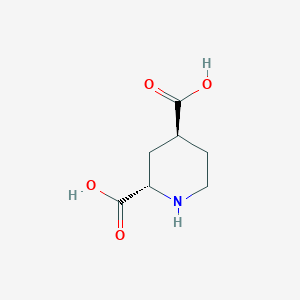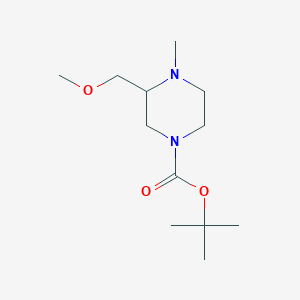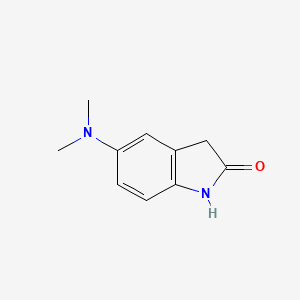![molecular formula C8H8INO B13889895 5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzoxazine ring can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted benzoxazines.
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of dihydrobenzoxazines.
Aplicaciones Científicas De Investigación
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anticancer, antibacterial, and antiviral activities.
Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.
Material Science: Use in the development of advanced materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The iodine atom enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Another benzoxazine derivative with similar structural features but different biological activities.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A brominated analogue with distinct reactivity and applications.
Uniqueness
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8INO |
|---|---|
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
5-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
Clave InChI |
ZTCUAVAEVHQNSG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)




![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)






